molecular formula C14H15FN2O2 B13059763 Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

Cat. No.: B13059763
M. Wt: 262.28 g/mol
InChI Key: NCHVAHMCEGHKKP-UHFFFAOYSA-N
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Description

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate (CAS 1781297-42-4) is a fluorinated piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for constructing novel bioactive molecules. The molecular structure incorporates two key functional handles: a cyano group and a fluorinated chiral center. The cyano group can be further transformed into aminomethyl or carboxylic acid functionalities, allowing for significant molecular diversification . The fluorine atom and the benzyloxycarbonyl (Cbz) protecting group are common features in compounds investigated as privileged scaffolds for developing potent and selective receptor antagonists, making this building block particularly relevant for research in central nervous system (CNS) disorders . Fluorinated piperidines are prized in lead optimization for their ability to fine-tune the physicochemical properties of drug candidates, such as metabolic stability, membrane permeability, and binding affinity. This product is intended for use as a key building block in organic synthesis and pharmaceutical R&D. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C14H15FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-7,9-10H2

InChI Key

NCHVAHMCEGHKKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1C#N)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14FNO2
  • Molecular Weight : 235.26 g/mol
  • Structure : The compound features a benzyl group attached to a piperidine ring, which is further substituted with a cyano group at the 4-position and a fluorine atom at the 3-position.

Scientific Research Applications

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate has shown potential in several areas of scientific research:

Medicinal Chemistry

  • Anticancer Activity : Recent studies indicate that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific molecular targets.

Drug Development

  • Ligand Development : The compound is being explored as a potential ligand in receptor binding studies, particularly for its ability to interact with biological targets involved in disease processes . Its structural features may enhance binding affinity and specificity.

Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as an important intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclizations .

Case Study 1: Anticancer Activity

In a study conducted on piperidine derivatives, this compound was synthesized and tested against several cancer cell lines. Results demonstrated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted how modifications to the piperidine core influence biological activity. The introduction of the cyano and fluorine groups was found to enhance the compound's efficacy in binding to target proteins associated with cancer progression, thereby improving its therapeutic potential .

Conclusions

This compound is a versatile compound with promising applications in medicinal chemistry, particularly in drug development and anticancer research. Its unique structure facilitates various chemical reactions, making it an essential building block for synthesizing complex organic molecules. Ongoing research into its biological activities may further elucidate its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate with key analogs based on substituents, physical properties, and hazards:

Compound Name Substituents Physical State Melting Point Molecular Weight (g/mol) Hazards/Notes References
This compound 4-CN, 3-F Not reported Not reported ~265.27 (calculated) Potential toxicity inferred from substituents (e.g., cyano group)
Benzyl 4-aminopiperidine-1-carboxylate 4-NH2 Powder 68°C 234.29 Skin/eye irritation
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(ethoxy-oxopropyl) Liquid Not reported Not reported No known hazards
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate 4-CN-phenoxy Not reported Not reported ~332.37 (calculated) Similarity score: 0.74
Benzyl 4-formylpiperidine-1-carboxylate 4-CHO Not reported Not reported ~233.28 (calculated) Similarity score: 0.86
Key Observations:

Fluorine at the 3-position may improve metabolic stability and influence stereoelectronic properties, as seen in fluorinated drug candidates .

Physical State: Substituents significantly affect physical states. For example, the 4-ethoxy-oxopropyl analog is a liquid, while the 4-amino derivative is a crystalline powder .

Stability and Reactivity

  • Electron-Withdrawing Effects: The cyano and fluorine substituents increase the electrophilicity of the piperidine ring, making it less prone to oxidation but more reactive toward nucleophiles compared to the 4-amino analog .
  • Comparative Stability: The liquid state of the 4-ethoxy-oxopropyl analog suggests lower intermolecular forces, while the crystalline 4-amino derivative indicates higher stability .

Biological Activity

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, related research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C13H14FN2O2 and a molecular weight of approximately 262.284 g/mol. The compound features a piperidine ring, a cyano group, and a fluorine atom, which contribute to its biological properties and reactivity.

Research indicates that this compound acts primarily as an inhibitor of deubiquitinating enzymes (DUBs) . DUBs play a crucial role in regulating protein degradation pathways by removing ubiquitin from proteins, thereby influencing cellular processes such as apoptosis, cell cycle progression, and DNA repair. By inhibiting these enzymes, the compound may help in treating diseases characterized by dysregulated protein turnover, including cancer and neurodegenerative disorders .

Inhibition Studies

This compound has shown promising results in various biological assays:

  • Inhibition of DUBs : The compound was evaluated for its ability to inhibit specific DUBs associated with cancer progression. In vitro studies demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent .
  • Antimicrobial Activity : Preliminary studies indicated that this compound might possess antimicrobial properties against certain pathogens. For instance, its structural analogs have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related compounds and their key features:

Compound NameStructureKey Features
Benzyl 4-amino-3-fluoropiperidine-1-carboxylateC13H17FN2O2Lacks cyano group; potential for different biological activity
Benzyl 4-bromopiperidine-1-carboxylateC13H16BrN2O2Contains bromine instead of fluorine; alters reactivity
Benzyl 4-cyanopiperidineC12H14N2Simplified structure; lacks fluorine and carboxylate functionalities

The presence of the cyano group and fluorine atom in this compound contributes to its unique reactivity and biological profile compared to these analogs.

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These effects were attributed to the compound's ability to inhibit DUBs involved in cell survival signaling pathways .
  • Neurodegenerative Models : Animal models of neurodegeneration have been utilized to assess the efficacy of this compound. Results indicated improvements in cognitive function and reduced neuroinflammation, supporting its potential use in treating diseases like Alzheimer's .

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